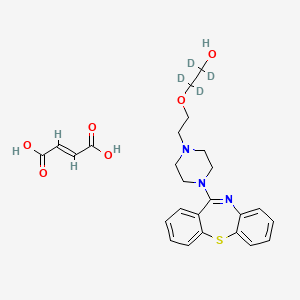

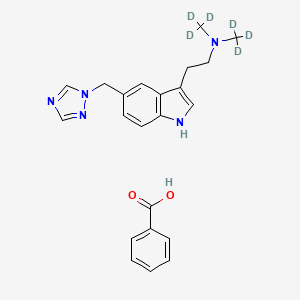

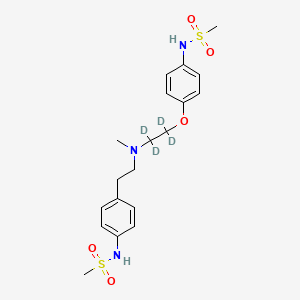

Dofétilide-d4

Vue d'ensemble

Description

Dofétilide-d4 est une version deutériée du Dofétilide, un agent antiarythmique de classe III. Il est principalement utilisé dans la recherche scientifique comme standard interne pour la quantification du Dofétilide par chromatographie en phase gazeuse ou chromatographie liquide-spectrométrie de masse. Le Dofétilide lui-même est utilisé pour le maintien du rythme sinusal chez les personnes sujettes à la fibrillation et au flutter auriculaires .

Applications De Recherche Scientifique

Dofetilide-d4 is widely used in scientific research for:

Pharmacokinetic Studies: Used as an internal standard in the quantification of Dofetilide in biological samples.

Drug Metabolism: Helps in understanding the metabolic pathways and the effects of deuterium labeling on drug metabolism.

Analytical Chemistry: Used in the development and validation of analytical methods for the detection and quantification of Dofetilide

Mécanisme D'action

Target of Action

Dofetilide-d4 primarily targets the rapid component of the delayed rectifier outward potassium current (I Kr) . This specific cardiac potassium channel plays a crucial role in the repolarization phase of the cardiac action potential .

Pharmacokinetics

The parent compound, dofetilide, has a bioavailability of 96% when administered orally . It also has a protein binding capacity of 60%-70% and an elimination half-life of 10 hours

Action Environment

It is known that various factors, such as other medications, can interact with dofetilide and potentially affect its action Therefore, it is reasonable to assume that similar interactions could occur with Dofetilide-d4

Safety and Hazards

Orientations Futures

Dofetilide has been used off-label to treat paroxysmal supraventricular tachycardias . Some investigators have studied the efficacy of Dofetilide in the treatment of life-threatening ventricular arrhythmias, although the drug is not approved for this indication . These areas could potentially represent future directions for the use of Dofetilide.

Analyse Biochimique

Biochemical Properties

Dofetilide-d4 plays a crucial role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. The primary mechanism of action of Dofetilide-d4 involves selectively inhibiting the rapidly activating inward rectifying component of net delayed rectifier K+ current . This interaction significantly influences the biochemical reactions within the body .

Cellular Effects

Dofetilide-d4 exerts profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, Dofetilide-d4 is known to prolong cardiac action potential duration , which can have significant implications for cellular function and health.

Molecular Mechanism

The molecular mechanism of Dofetilide-d4 is primarily associated with its ability to exert effects at the molecular level. It binds with biomolecules, inhibits or activates enzymes, and induces changes in gene expression . The mechanism of action of Dofetilide-d4 involves the blockade of the cardiac ion channel carrying the rapid component of the delayed rectifier potassium current, IKr .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dofetilide-d4 change over time. Information regarding the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its overall impact .

Dosage Effects in Animal Models

The effects of Dofetilide-d4 vary with different dosages in animal models. Studies have shown that Dofetilide-d4 was given intravenously at doses of 10 (D10) and 80 (D80) mg/kg to dogs with AF induced either after 7 days of RAP at 400 bpm or in the presence of CHF induced by rapid ventricular pacing .

Metabolic Pathways

Dofetilide-d4 is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it can also influence metabolic flux or metabolite levels .

Transport and Distribution

Dofetilide-d4 is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La préparation du Dofétilide-d4 implique l'incorporation d'atomes de deutérium dans la molécule de Dofétilide. Une méthode comprend la réaction conjointe entre le chlorhydrate de p-nitrophényléthylamine et le 4-(2-chloro oxéthyl)nitrophényl, suivie d'une méthylation pour former la N-[2-(4-nitrophénoxy)éthyl]-4-nitrophényléthylamine. Cet intermédiaire subit des réactions classiques de réduction et de méthylsulfonylation .

Méthodes de production industrielle

La production industrielle du this compound est similaire à celle du Dofétilide, avec des étapes supplémentaires pour introduire du deutérium. Le procédé implique plusieurs étapes de synthèse, de purification et de contrôle qualité pour garantir l'incorporation d'atomes de deutérium et la pureté globale du composé .

Analyse Des Réactions Chimiques

Types de réactions

Dofétilide-d4 subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un atome ou d'un groupe par un autre.

Réactifs et conditions courantes

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution. Les conditions varient en fonction de la réaction spécifique mais impliquent généralement des températures contrôlées et des atmosphères inertes pour empêcher les réactions secondaires indésirables .

Produits principaux

Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools .

Applications de la recherche scientifique

This compound est largement utilisé dans la recherche scientifique pour :

Études pharmacocinétiques : Utilisé comme standard interne dans la quantification du Dofétilide dans les échantillons biologiques.

Métabolisme des médicaments : Aide à comprendre les voies métaboliques et les effets du marquage au deutérium sur le métabolisme des médicaments.

Chimie analytique : Utilisé dans le développement et la validation de méthodes analytiques pour la détection et la quantification du Dofétilide

Mécanisme d'action

This compound, comme le Dofétilide, fonctionne en bloquant sélectivement la composante rapide du courant potassique sortant rectificateur retardé (I_Kr). Cette action prolonge la période réfractaire du tissu auriculaire, ce qui la rend efficace dans le traitement de la fibrillation et du flutter auriculaires. Les cibles moléculaires comprennent les canaux potassiques des cellules cardiaques, qui sont essentiels pour maintenir le potentiel d'action cardiaque .

Comparaison Avec Des Composés Similaires

Composés similaires

Amiodarone : Un autre agent antiarythmique de classe III avec des effets plus larges sur plusieurs canaux ioniques.

Sotalol : Un bêtabloqueur non sélectif avec des propriétés antiarythmiques de classe III.

Dronedarone : Un dérivé de l'amiodarone avec moins d'effets secondaires mais des propriétés antiarythmiques similaires.

Unicité

Dofétilide-d4 est unique en raison de son marquage au deutérium, qui offre une stabilité accrue et permet une quantification précise dans les études analytiques. Contrairement à l'amiodarone, il n'a pas de toxicité pulmonaire ou hépatique, ce qui en fait une alternative plus sûre pour une utilisation à long terme .

Propriétés

IUPAC Name |

N-[4-[2-[methyl-[1,1,2,2-tetradeuterio-2-[4-(methanesulfonamido)phenoxy]ethyl]amino]ethyl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O5S2/c1-22(13-12-16-4-6-17(7-5-16)20-28(2,23)24)14-15-27-19-10-8-18(9-11-19)21-29(3,25)26/h4-11,20-21H,12-15H2,1-3H3/i14D2,15D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTMWRCNAAVVAI-QZPARXMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=C(C=C1)NS(=O)(=O)C)CCOC2=CC=C(C=C2)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)NS(=O)(=O)C)N(C)CCC2=CC=C(C=C2)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Dofetilide D4 and why is it used in this research?

A1: Dofetilide D4 is a deuterated form of the drug Dofetilide. It serves as an internal standard in the ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method described in the study []. Using a deuterated internal standard helps compensate for the matrix effect, a common challenge in mass spectrometry analysis where other components in the sample can interfere with the detection of the target analyte.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hexacyclo[4.4.0.0~2,5~.0~3,9~.0~4,8~.0~7,10~]decane-1-carbonyl chloride](/img/structure/B562807.png)

![1-(2-Benzyloxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Benzyl Ester](/img/structure/B562810.png)